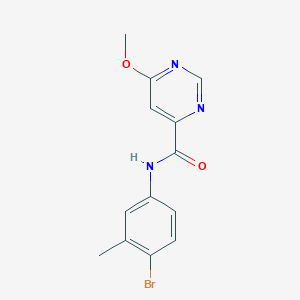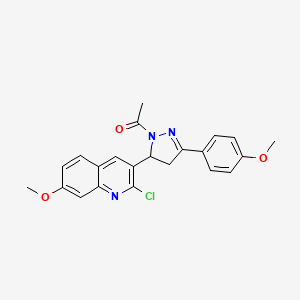
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is known for its unique structure and properties, which make it an ideal candidate for various scientific studies. In
Scientific Research Applications
Crystal and Molecular Structure Analysis
The compound "(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone" and its derivatives have been extensively studied for their molecular and crystal structure. For instance, a related compound was synthesized and its crystal structure was determined using X-ray diffraction (XRD) study. This compound demonstrated intermolecular hydrogen bonding of the type C‒H···O, showcasing its complex molecular interactions (Lakshminarayana et al., 2009).
Synthesis and Molecular Evaluation
Several studies have focused on the synthesis and molecular evaluation of compounds closely related to "this compound". For example, compounds were synthesized and evaluated for their potential as small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), indicating their relevance in receptor-targeted therapeutic research (Romero et al., 2012).
Crystal Structure and Interaction Analysis
The crystal structure and intermolecular interactions of related compounds have been extensively analyzed. One study detailed the crystal structure of an adduct formed by compounds with similar structural motifs, highlighting the importance of intermolecular interactions such as hydrogen bonding in determining the structural configuration (Revathi et al., 2015).
Neuroprotective Activities
Derivatives of the compound have been synthesized and evaluated for their neuroprotective activities. For instance, aryloxyethylamine derivatives were designed and tested for their neuroprotection in vitro and anti-ischemic activity in vivo. These compounds demonstrated significant neuroprotective effects, suggesting their potential in treating neurological disorders (Zhong et al., 2020).
Antimicrobial Activity
Similar compounds have also been synthesized and assessed for their antimicrobial properties. For instance, a series of new derivatives were synthesized and evaluated for in vitro antibacterial and antifungal activities, with certain compounds exhibiting noteworthy antimicrobial activity (Mallesha & Mohana, 2014).
Mechanism of Action
Target of Action
A structurally similar compound, pf-06815345, is known to target the pcsk9 protein .
Mode of Action
The compound interacts with its target by inhibiting the synthesis of the PCSK9 protein . This inhibition is achieved through a mechanism that involves the compound’s interaction with the ribosomal machinery .
Biochemical Pathways
The compound affects the biochemical pathway involving the PCSK9 protein. PCSK9 is a key regulator of cholesterol homeostasis, and its inhibition can lead to a decrease in low-density lipoprotein (LDL) cholesterol levels .
Pharmacokinetics
It is converted by liver carboxyesterase (CES1) to its active form
Result of Action
The result of the compound’s action is a decrease in plasma PCSK9 levels . This can lead to a decrease in LDL cholesterol levels, which is beneficial in the management of conditions like hypercholesterolemia .
Properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-16-7-3-2-5-14(16)18(22)21-11-8-13(9-12-21)24-17-15(19)6-4-10-20-17/h2-7,10,13H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXLXVQLAQISFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
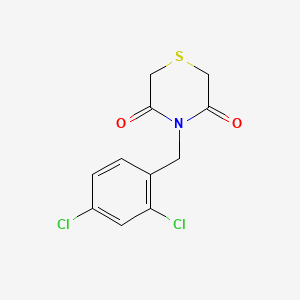
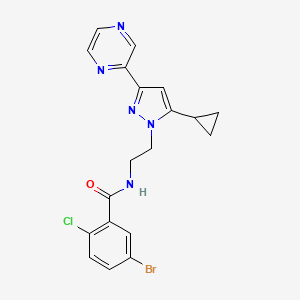
![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2444332.png)

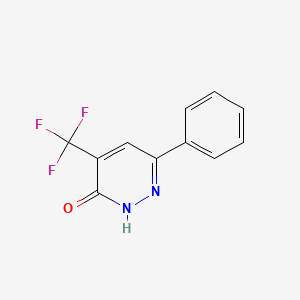
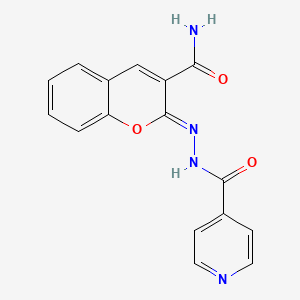
![(1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene](/img/structure/B2444341.png)

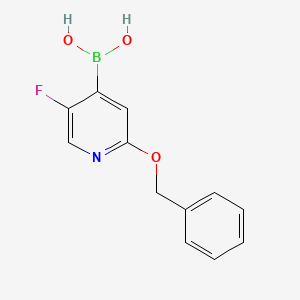
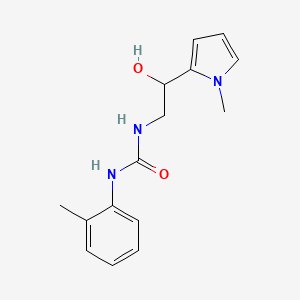
![2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2444345.png)
